molecular formula C16H11N3O B081083 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile CAS No. 13925-27-4

2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile

Cat. No. B081083
CAS RN: 13925-27-4
M. Wt: 261.28 g/mol
InChI Key: GMYBIXXKSUEYNC-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile, also known as phthalazine or phthalazinone, is a heterocyclic organic compound that contains a phthalazine core structure. It has been extensively studied for its various biological activities and has gained significant attention in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and the modulation of various signaling pathways.

Biochemical And Physiological Effects

Phthalazine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the modulation of immune responses.

Advantages And Limitations For Lab Experiments

Phthalazine has several advantages for laboratory experiments, including its low toxicity and high stability. However, its limited solubility in water and certain organic solvents can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use as a diagnostic tool for certain diseases, and the exploration of its therapeutic potential for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile and its effects on various biological pathways.

Synthesis Methods

The synthesis of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile can be achieved through several methods, including the reaction of phthalic anhydride with hydrazine, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of phthalic anhydride with urea and subsequent dehydration of the resulting intermediate with phosphorus oxychloride.

Scientific Research Applications

Phthalazine has been studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

CAS RN

13925-27-4

Product Name

2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-benzoyl-1H-phthalazine-1-carbonitrile

InChI

InChI=1S/C16H11N3O/c17-10-15-14-9-5-4-8-13(14)11-18-19(15)16(20)12-6-2-1-3-7-12/h1-9,11,15H

InChI Key

GMYBIXXKSUEYNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C(C3=CC=CC=C3C=N2)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C3=CC=CC=C3C=N2)C#N

synonyms

2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile

Origin of Product

United States

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